molecular formula C16H15N5O4 B2627537 ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396813-77-6

ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2627537
CAS No.: 1396813-77-6
M. Wt: 341.327
InChI Key: JVRJXGAFHBJLCG-UHFFFAOYSA-N
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Description

Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Biochemical Analysis

Biochemical Properties

Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily based on the compound’s ability to bind to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites .

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and overall cellular function. The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .

Metabolic Pathways

Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux and alter the levels of specific metabolites. For example, it may inhibit enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism and energy production .

Transport and Distribution

The transport and distribution of Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate within cells and tissues are essential for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its efficacy and overall function .

Subcellular Localization

The subcellular localization of Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is critical for its activity. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions, followed by functionalization to introduce the desired substituents. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the cyclization and functionalization steps.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Ethyl 5-(1-methyl-6-oxo-1,6-dihydropyridazine-3-amido)pyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 5-[(1-methyl-6-oxopyridazine-3-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4/c1-3-25-16(24)11-9-17-21-7-6-10(8-13(11)21)18-15(23)12-4-5-14(22)20(2)19-12/h4-9H,3H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRJXGAFHBJLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=NN(C(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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